molecular formula C14H11NO3 B089666 4-Acetyl-4'-nitrobiphenyl CAS No. 135-69-3

4-Acetyl-4'-nitrobiphenyl

Cat. No. B089666
CAS RN: 135-69-3
M. Wt: 241.24 g/mol
InChI Key: CVSGKJVJFSEPSO-UHFFFAOYSA-N
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Description

4-Acetyl-4'-nitrobiphenyl, also known as ANB, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the family of nitroarenes, which are known for their diverse applications in various fields of science. ANB has been used in the synthesis of other organic compounds, as well as in the study of biochemical and physiological effects on living organisms.

Mechanism Of Action

4-Acetyl-4'-nitrobiphenyl is known to undergo reduction reactions in the presence of reducing agents, such as enzymes and metal ions. The reduction products of 4-Acetyl-4'-nitrobiphenyl have been shown to be highly reactive, and can interact with biological molecules, such as DNA and proteins, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

4-Acetyl-4'-nitrobiphenyl has been shown to exhibit a range of biochemical and physiological effects, including mutagenicity, genotoxicity, and carcinogenicity. It has also been shown to cause oxidative stress and inflammation in living organisms. However, the exact mechanisms underlying these effects are still not fully understood.

Advantages And Limitations For Lab Experiments

4-Acetyl-4'-nitrobiphenyl has several advantages for use in lab experiments, including its high solubility in organic solvents, and its ability to undergo reduction reactions in the presence of reducing agents. However, 4-Acetyl-4'-nitrobiphenyl is also known to be highly toxic and can pose a risk to researchers if not handled properly. Additionally, the range of effects exhibited by 4-Acetyl-4'-nitrobiphenyl can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 4-Acetyl-4'-nitrobiphenyl. One area of research is the development of new synthetic methods for 4-Acetyl-4'-nitrobiphenyl and its derivatives. Another area of research is the investigation of the mechanisms underlying the biochemical and physiological effects of 4-Acetyl-4'-nitrobiphenyl, with the aim of developing new therapies for diseases such as cancer. Additionally, the development of new analytical methods for the detection of 4-Acetyl-4'-nitrobiphenyl in environmental samples is an important area of research, given the potential impact of nitroarenes on human health and the environment.
Conclusion:
4-Acetyl-4'-nitrobiphenyl is a unique chemical compound that has been widely used in scientific research due to its diverse applications. It has been used in the synthesis of other organic compounds, as well as in the study of biochemical and physiological effects on living organisms. While 4-Acetyl-4'-nitrobiphenyl has several advantages for use in lab experiments, its toxicity and range of effects can make it difficult to interpret experimental results. There are several future directions for the study of 4-Acetyl-4'-nitrobiphenyl, including the development of new synthetic methods, investigation of the mechanisms underlying its effects, and the development of new analytical methods for detection.

Scientific Research Applications

4-Acetyl-4'-nitrobiphenyl has been widely used in scientific research due to its unique properties. It has been used as a starting material in the synthesis of other organic compounds, such as dyes and pharmaceuticals. It has also been used in the study of enzyme-catalyzed reactions, as well as in the development of analytical methods for the detection of nitroarenes in environmental samples.

properties

CAS RN

135-69-3

Product Name

4-Acetyl-4'-nitrobiphenyl

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

1-[4-(4-nitrophenyl)phenyl]ethanone

InChI

InChI=1S/C14H11NO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9H,1H3

InChI Key

CVSGKJVJFSEPSO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Other CAS RN

135-69-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

From 4-nitro-bromobenzene and 4-acetylphenyl boronic acid, yield 97%; mp 144-146° C. (lit.,7 150-151° C.); IR: 1681, 1530, 1497, 1361 and 1280; 1H NMR (400 MHz; CDCl3): 8.02 (2H, d, J 8.5), 7.64-7.56 (4H, m), 7.16 (2H, t, J 8.5) and 2.63 (3H, s); 13C NMR (CDCl3): 197.5, 164.2, 144.7, 136, 128.9, 127, 116, 115.7 and 26.6; m/z (EI) 199 (30%, M+−C2H2O), 131 (50) and 69 (100)(Found: M+−C2H2O, 199.062).
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